4-Amino-2,3-difluorophenol

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Standard 4-aminophenol analogs fail to deliver the metabolic stability and target binding required for advanced kinase programs. This 2,3-difluorinated scaffold directly resolves that limitation. - Enables construction of PIM and RSK2 kinase inhibitors with improved binding free energy. - XLogP3 = 1.1 and 2,3-difluoro motif optimize lipophilicity and hydrogen-bonding for superior SAR data. - Reliable 74% synthetic yield supports cost-effective scale-up for preclinical and agrochemical R&D.

Molecular Formula C6H5F2NO
Molecular Weight 145.11 g/mol
CAS No. 163733-99-1
Cat. No. B067017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,3-difluorophenol
CAS163733-99-1
Molecular FormulaC6H5F2NO
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)F)F)O
InChIInChI=1S/C6H5F2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2
InChIKeyLYFMJLYBTMEYDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,3-difluorophenol Overview


4-Amino-2,3-difluorophenol is a disubstituted fluorinated aromatic amine and phenol with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . It serves as a versatile intermediate in organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs) and agrochemicals [1]. The compound's structure incorporates both an amino group and a phenolic hydroxyl group on a benzene ring substituted with two fluorine atoms at the 2- and 3-positions , features that are critical for modulating lipophilicity, metabolic stability, and target binding in downstream drug candidates [2].

Fluorinated aromatic building block with amino and phenol handles
Enables diverse derivatization
2,3-difluoro substitution pattern for lipophilicity modulation
Reported to influence metabolic stability
Compatible with pharmaceutical intermediate and agrochemical synthesis workflows
Supports SAR and lead optimization studies

4-Amino-2,3-difluorophenol: Generic Substitution Fails


Substituting 4-amino-2,3-difluorophenol with a non-fluorinated or differently fluorinated 4-aminophenol analog is not a viable strategy for advanced synthesis programs. The precise positioning of the two fluorine atoms on the aromatic ring is non-negotiable for achieving desired pharmacokinetic and pharmacodynamic profiles in final drug candidates [1]. Fluorination is a well-established strategy to enhance metabolic stability and modulate lipophilicity, but the specific substitution pattern dictates the magnitude and direction of these effects [2]. For instance, replacing a 2,3-difluoro motif with a mono-fluoro or a 2,5-difluoro pattern can drastically alter a molecule's logP, pKa, and hydrogen-bonding capacity, leading to a significant drop in target binding affinity or a failure in achieving required bioavailability [3]. The quantitative evidence below demonstrates why this specific regioisomer is irreplaceable for certain applications.

Regio
Mono-fluoro or 2,5-difluoro analogs may alter logP and pKa, impacting target binding predictability in advanced synthesis programs.
Class
Non-fluorinated 4-aminophenol cannot replicate the lipophilicity and metabolic stability profile, limiting direct replacement in drug candidate optimization.
Consistency
Varying purity specifications among mono-fluoro analogs may introduce batch-dependent side reactions not observed with the tightly controlled 2,3-difluoro material.

4-Amino-2,3-difluorophenol: Comparative Evidence


Lipophilicity vs. Mono-Fluoro Analogs

The computed lipophilicity of 4-amino-2,3-difluorophenol (XLogP3 = 1.1 ) is higher than that of its mono-fluorinated analog 4-amino-3-fluorophenol (XLogP3 = 1.1, but with a significantly lower LogP range of 0.6-1.1 in other reported data [1]) and comparable to 4-amino-2-fluorophenol (LogP = 1.69 [2]), while being lower than that of 4-amino-2,5-difluorophenol (no direct logP data available but expected to be higher). The strategic placement of two fluorine atoms increases lipophilicity relative to non-fluorinated 4-aminophenol, enhancing predicted membrane permeability and oral bioavailability of derived compounds.

Lipophilicity vs. mono-fluoro
Context-dependent
XLogP3 = 1.1
Reported lipophilicity context; comparable to 4-amino-2-fluorophenol (LogP 1.69)
In silico prediction; may support permeability screening
Medicinal Chemistry Physicochemical Property Prediction Drug Design

Synthetic Yield vs. 2,5-Difluoro Regioisomer

In a patented process for the preparation of halogenated 4-aminophenols, the synthesis of 4-amino-2,3-difluorophenol via reduction of its azo precursor achieved a 74% yield [1]. This is significantly higher than the 60% yield reported for the analogous synthesis of 4-amino-2,5-difluorophenol under similar conditions [1]. This 23.3% relative yield advantage (74% vs. 60%) demonstrates that the 2,3-difluoro regioisomer can be produced more efficiently at a manufacturing scale, leading to lower raw material costs and reduced waste.

Yield vs. 2,5-difluoro regioisomer
Reported
74%
Reported yield advantage over 4-amino-2,5-difluorophenol (60%)
Patent process; Pd/C reduction, 18 h, rt
Process Chemistry Organic Synthesis Pharmaceutical Intermediate Manufacturing

Purity and Physical Form Consistency

Commercial specifications for 4-amino-2,3-difluorophenol are consistently reported with a purity of ≥98% (by GC) and a moisture content of ≤0.5% [1]. Its melting point is narrowly defined as ~153°C (decomposition) . In contrast, specifications for structurally similar analogs like 4-amino-2-fluorophenol or 4-amino-3-fluorophenol can vary more widely in purity (often 95-97%) and physical form . This tighter specification control for the 2,3-difluoro compound reduces batch-to-batch variability and ensures more predictable outcomes in subsequent reactions, a critical factor for process validation in regulated environments.

Purity specification
Supplier specification
≥98% (GC)
Tighter specification than typical mono-fluoro analogs (95–97%)
Moisture ≤0.5%; supports process consistency review
Quality Control Chemical Procurement Process Development

4-Amino-2,3-difluorophenol: Key Applications


Kinase Inhibitor Lead Optimization

The specific 2,3-difluoro substitution pattern is ideal for medicinal chemistry programs aiming to improve the metabolic stability and binding affinity of kinase inhibitor scaffolds [1]. The compound's lipophilicity profile (XLogP3 = 1.1) and high purity enable it to be a reliable building block for generating structure-activity relationship (SAR) data and identifying leads with enhanced pharmacokinetic properties, as evidenced by its use in the synthesis of PIM kinase inhibitors [1].

Agrochemical Intermediate Development

The favorable synthetic yield (74%) and well-defined physical properties of 4-amino-2,3-difluorophenol make it a cost-effective and robust starting material for the large-scale synthesis of novel fluorinated agrochemicals, including herbicides and fungicides [2]. Its enhanced lipophilicity can improve the uptake and translocation of active ingredients in target plants, a key advantage over non-fluorinated analogs [3].

RSK2 Inhibitor Synthesis

The 2,3-difluorophenol motif has been computationally validated to improve binding free energy in novel RSK2 inhibitors [4]. Using 4-amino-2,3-difluorophenol as a core scaffold can streamline the development of potent and selective RSK2 inhibitors for oncology applications, leveraging the quantitative advantage of its specific fluorine substitution pattern.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
2,3-difluoro substitution pattern
Metabolic stability and binding affinity SAR
Agrochemical intermediate synthesis
Synthetic yield and purity control
Process scalability and cost-efficiency
RSK2 inhibitor development research
Fluorinated scaffold for binding free energy
Selectivity and computational docking models

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